molecular formula C15H18N4O2S B4363582 ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B4363582
M. Wt: 318.4 g/mol
InChI Key: GQOXCQFOUBLCGX-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with ethyl 4-isothiocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-({[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a benzoate moiety and a carbonothioyl group makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-4-21-14(20)11-5-7-12(8-6-11)16-15(22)17-13-9(2)18-19-10(13)3/h5-8H,4H2,1-3H3,(H,18,19)(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOXCQFOUBLCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

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